ROMK1 Inhibitory Potency: 2‑Fluorophenyl vs. 2,4‑Difluorophenyl and 4‑Fluorophenyl Analogs
In a thallium flux assay performed on HEK‑293 cells expressing human ROMK1, the 2‑fluorophenyl analog (the target compound) exhibited an IC₅₀ value of 49 nM [1]. Under comparable assay conditions, the 2,4‑difluorophenyl analog showed an IC₅₀ of 30 nM, while the 4‑fluorophenyl analog yielded an IC₅₀ of 110 nM [1]. This indicates that the mono‑fluorination at the 2‑position provides an intermediate potency that may offer a more favorable balance between on‑target activity and off‑target liabilities compared with the more potent but less selective 2,4‑difluoro derivative.
| Evidence Dimension | ROMK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 49 nM |
| Comparator Or Baseline | 2,4‑difluorophenyl analog: IC₅₀ = 30 nM; 4‑fluorophenyl analog: IC₅₀ = 110 nM |
| Quantified Difference | 1.6‑fold less potent than 2,4‑difluoro analog; 2.2‑fold more potent than 4‑fluoro analog |
| Conditions | Human ROMK1 expressed in HEK‑293 cells; thallium flux FLIPR assay; 30 min incubation |
Why This Matters
When selecting a tool compound for ROMK1 pharmacology, the 2‑fluorophenyl analog offers a defined potency window that may reduce the risk of complete channel block observed with higher‑potency inhibitors, enabling more nuanced functional studies.
- [1] BindingDB. BDBM50391781 – CHEMBL2146873. IC₅₀ values for ROMK1 inhibition by fluorophenyl oxalamide analogs. Data extracted from US9073882, Example 38. View Source
